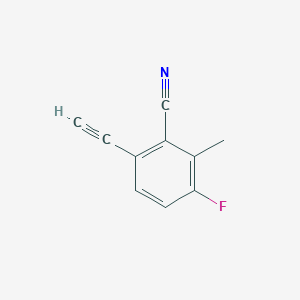

6-Ethynyl-3-fluoro-2-methylbenzonitrile

Description

BenchChem offers high-quality 6-Ethynyl-3-fluoro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethynyl-3-fluoro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-3-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN/c1-3-8-4-5-10(11)7(2)9(8)6-12/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYROSAVGPPXRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Context Within Benzonitrile Chemistry

IUPAC Name and Common Designations for Related Scaffolds

The formal name of the compound, 6-Ethynyl-3-fluoro-2-methylbenzonitrile, is assigned according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. qmul.ac.uk In this system, "benzonitrile" serves as the parent name, indicating a benzene (B151609) ring attached to a nitrile group (-C≡N). weebly.comnih.gov The nitrile group is the principal functional group, and the carbon atom of this group is designated as position 1 of the benzene ring.

The substituents on the benzene ring are then listed alphabetically and their positions indicated by numbers. The numbering of the ring proceeds in a way that gives the lowest possible locants to the substituents. weebly.com Thus, the name breaks down as follows:

Benzonitrile (B105546) : The parent structure.

6-Ethynyl : An ethynyl (B1212043) group (-C≡CH) is located at the 6th position.

3-fluoro : A fluorine atom (-F) is at the 3rd position.

2-methyl : A methyl group (-CH₃) is at the 2nd position.

While many simpler monosubstituted benzenes have common names that are also accepted by IUPAC (e.g., toluene (B28343) for methylbenzene, phenol (B47542) for benzenol), for polysubstituted derivatives like this one, the systematic IUPAC name is the preferred and unambiguous identifier. weebly.com

Benzene Ring Substitution Pattern and Functional Group Analysis

The arrangement of substituents on the benzene ring is a key determinant of the molecule's chemical properties. In 6-Ethynyl-3-fluoro-2-methylbenzonitrile, the substituents are located at positions 2, 3, and 6. This specific substitution pattern influences the molecule's electronic distribution and steric environment. The relationship between substituents on a benzene ring can be described using the terms ortho (1,2-), meta (1,3-), and para (1,4-). quora.comleah4sci.commasterorganicchemistry.com In this molecule, the methyl and fluoro groups are in a meta-relationship to each other, while the ethynyl group is ortho to the nitrile group.

A detailed analysis of the functional groups reveals a combination of features that contribute to the molecule's reactivity and potential applications:

| Functional Group | Chemical Formula | Key Characteristics |

| Nitrile | -C≡N | A strongly polar group with an sp-hybridized carbon and nitrogen. The carbon is electrophilic and susceptible to nucleophilic attack. libretexts.orgwikipedia.orgfiveable.me |

| Aromatic Ring | C₆H₂ | A stable, planar ring system that undergoes electrophilic aromatic substitution. The existing substituents influence the position of further reactions. |

| Fluoro | -F | The most electronegative element, it withdraws electron density through a strong inductive effect, which can alter the acidity and reactivity of the molecule. nih.govnih.gov |

| Methyl | -CH₃ | An electron-donating group that can influence the reactivity of the aromatic ring. |

| Ethynyl | -C≡CH | A terminal alkyne with sp-hybridized carbons. The hydrogen atom attached to the triple bond is weakly acidic. libretexts.orgalfa-chemistry.comwikipedia.org |

Classification within Organic Compound Families

The presence of multiple functional groups allows 6-Ethynyl-3-fluoro-2-methylbenzonitrile to be classified into several important families of organic compounds.

Aryl Nitriles : As a derivative of benzonitrile, the compound is an aryl nitrile. ebsco.comnumberanalytics.com This class of compounds is characterized by a nitrile group directly attached to an aromatic ring. Aryl nitriles are versatile intermediates in organic synthesis, often used as precursors for carboxylic acids, amides, and amines. libretexts.org

Fluoroaromatics : The presence of a fluorine atom on the benzene ring places this molecule in the family of fluoroaromatic compounds. researchgate.netwiktionary.org The incorporation of fluorine into aromatic systems can significantly modify their physical and chemical properties, including lipophilicity, metabolic stability, and electronic character. nih.govnih.govnumberanalytics.com These modifications are highly sought after in the development of pharmaceuticals and advanced materials. nih.govresearchgate.net

Terminal Alkynes : The ethynyl group (-C≡CH) classifies the compound as a terminal alkyne. solubilityofthings.comlibretexts.org A defining feature of terminal alkynes is the presence of a hydrogen atom on a triply bonded carbon, which imparts mild acidity (pKa ≈ 25). libretexts.orgalfa-chemistry.comwikipedia.org This acidity allows for deprotonation by strong bases to form a highly nucleophilic acetylide anion, which is a powerful tool for forming new carbon-carbon bonds in organic synthesis. wikipedia.orgsolubilityofthings.comlibretexts.org

Synthetic Strategies and Methodologies for 6 Ethynyl 3 Fluoro 2 Methylbenzonitrile

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 6-ethynyl-3-fluoro-2-methylbenzonitrile reveals several potential disconnections. A primary disconnection involves the carbon-carbon bond of the ethynyl (B1212043) group, suggesting a precursor such as a halogenated or otherwise activated 3-fluoro-2-methylbenzonitrile. This approach allows for the late-stage introduction of the ethynyl moiety, a common strategy in the synthesis of complex alkynes.

Key precursors for the synthesis often include substituted benzonitriles. For instance, a plausible precursor is a di-substituted benzonitrile (B105546), such as 2-fluoro-6-methylbenzonitrile. The synthesis of such precursors can be achieved through various methods, including nucleophilic aromatic substitution or Sandmeyer reactions from corresponding anilines. The strategic placement of the methyl and fluoro groups is crucial for directing subsequent functionalization steps.

Another retrosynthetic approach might involve the formation of the nitrile group at a later stage from a corresponding aldehyde or amide. However, the most common strategies focus on the functionalization of a pre-existing benzonitrile scaffold. The selection of the key precursor is often dictated by the commercial availability of starting materials and the efficiency of the subsequent regioselective reactions.

Installation of the Ethynyl Moiety

The introduction of the ethynyl group onto the aromatic ring is a critical step in the synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile. Several modern cross-coupling and C-H activation strategies have been developed to achieve this transformation efficiently.

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of C(sp)-C(sp²) bonds, making it an ideal choice for the synthesis of aryl alkynes. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and a suitable base. nih.govsoton.ac.uk

In the context of synthesizing 6-ethynyl-3-fluoro-2-methylbenzonitrile, a key intermediate would be a 6-halo-3-fluoro-2-methylbenzonitrile (where the halo group is typically iodine or bromine). This precursor can then be coupled with a terminal alkyne, such as trimethylsilylacetylene, which serves as a protected source of the ethynyl group. The reaction is typically carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, along with a copper(I) salt like copper(I) iodide. soton.ac.ukarkat-usa.org The use of microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and often higher yields. arkat-usa.org

| Catalyst System | Alkyne Source | Base | Solvent | Reaction Conditions |

| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Triethylamine | THF | Room Temperature, 16h soton.ac.uk |

| PdCl₂(PPh₃)₂ / CuI | Various aryl acetylenes | Triethylamine | DMSO | Microwave, 120°C arkat-usa.org |

| Pd₂(dba)₃ | Aryl acetylenes | Triethylamine | DMSO | Room Temperature, 1h scielo.org.mx |

This table presents typical conditions for Sonogashira cross-coupling reactions and may not be specific to the synthesis of 6-Ethynyl-3-fluoro-2-methylbenzonitrile.

Copper-catalyzed reactions also provide a viable pathway for the introduction of alkyne functionalities. While the Sonogashira reaction is a palladium-catalyzed process that often uses a copper co-catalyst, there are also palladium-free, copper-catalyzed methods for the coupling of aryl halides with terminal alkynes, known as Castro-Stephens couplings.

Furthermore, copper catalysts can be employed in reactions involving organometallic reagents to form C-C bonds. For example, copper can mediate the coupling of an aryl halide with an alkynyl Grignard or alkynyl lithium reagent. These methods, however, can sometimes be limited by functional group tolerance. More recent developments in copper catalysis have focused on milder reaction conditions and broader substrate scopes, including the use of copper to catalyze the cyclization of O-acetyl oximes with β-ketonitriles to form polysubstituted furans, demonstrating copper's versatility in C-C bond formation. nih.gov

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials like aryl halides. nih.govprinceton.edu In this approach, a transition metal catalyst, often from the platinum group metals like rhodium or palladium, activates a C-H bond on the aromatic ring, allowing for subsequent coupling with an ethynylating agent.

For the synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile, a C-H activation strategy would involve the direct coupling of a 3-fluoro-2-methylbenzonitrile with a suitable alkyne. This method offers the advantage of fewer synthetic steps. However, achieving high regioselectivity in C-H activation can be challenging, as it depends on the directing ability of the substituents on the aromatic ring. The cyano and methyl groups can act as directing groups, potentially guiding the catalyst to the desired C-H bond at the 6-position. Research in this area is ongoing to develop more efficient and selective catalysts for the C-H ethynylation of complex aromatic systems. nih.gov

In many synthetic sequences, it is advantageous to introduce the ethynyl group in a protected form. The most common protecting group for terminal alkynes is the trimethylsilyl (TMS) group. The use of trimethylsilylacetylene in Sonogashira couplings is a prime example of this strategy. chemrxiv.org The TMS group enhances the stability and handling of the alkyne and can prevent unwanted side reactions, such as homocoupling.

After the successful coupling of the TMS-protected alkyne to the aromatic ring, the TMS group can be easily removed under mild conditions to generate the terminal alkyne. This deprotection is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol (B129727). This two-step process of coupling with a protected alkyne followed by deprotection is a robust and widely used method for the synthesis of terminal aryl alkynes. arkat-usa.org

Regioselective Fluorination Approaches

The introduction of a fluorine atom at a specific position on the aromatic ring is a key challenge in the synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile. The regioselectivity of the fluorination reaction is critical and can be influenced by the electronic and steric effects of the substituents already present on the ring.

One common approach is to use an electrophilic fluorinating agent, such as Selectfluor®, on an electron-rich aromatic precursor. mdpi.com The directing effects of the existing substituents, like the methyl and cyano groups, would need to be carefully considered to achieve fluorination at the desired 3-position. For instance, the fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor occurs regioselectively at the enamine-activated position, demonstrating the powerful directing effect of certain functional groups. mdpi.com

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. This would involve a precursor with a good leaving group, such as a nitro or chloro group, at the 3-position, which can be displaced by a fluoride ion. The success of this approach depends on the activation of the aromatic ring towards nucleophilic attack.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing a fluorine atom onto an aromatic ring. This approach utilizes reagents that act as a source of an electrophilic fluorine ("F+"). One of the most widely used and versatile reagents for this purpose is N-fluorobis(benzenesulfon)imide (NFSI) and related N-F compounds like Selectfluor®. nih.govwikipedia.org These reagents are favored for their relative safety and predictable reactivity.

The mechanism of electrophilic fluorination involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent. The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the ring. For a precursor to 6-ethynyl-3-fluoro-2-methylbenzonitrile, such as a substituted 2-methylbenzonitrile, the directing effects of the methyl and nitrile groups would be considered.

Selectfluor®, a derivative of the base DABCO, is a user-friendly, stable electrophilic fluorinating agent. wikipedia.orgsigmaaldrich.com It is capable of fluorinating a wide range of organic substrates, including electron-rich aromatic compounds, under mild conditions. nih.govsigmaaldrich.com The reaction often proceeds through a single electron transfer (SET) mechanism or direct attack, depending on the substrate and reaction conditions. nih.gov For example, the fluorination of phenylacetic acid derivatives using Selectfluor can be tuned to proceed via different radical pathways based on solvent choice. nih.govmpg.de

While effective for many substrates, direct electrophilic fluorination on a highly substituted ring like a precursor to the target molecule can sometimes lead to mixtures of isomers and requires careful optimization of reaction conditions to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more regioselective route for introducing a fluorine atom. This reaction involves the displacement of a suitable leaving group (such as -Cl, -Br, or -NO₂) on an aromatic ring by a nucleophilic fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF).

The SNAr mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iqbyjus.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. byjus.comwikipedia.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups.

In the context of synthesizing 6-ethynyl-3-fluoro-2-methylbenzonitrile, an SNAr strategy could involve a precursor like 3,6-dichloro-2-methylbenzonitrile. Here, the nitrile group would act as an EWG, activating the ring for nucleophilic attack. The choice of fluoride source and reaction conditions, such as high temperatures and the use of aprotic polar solvents like DMSO or DMF, is crucial for the success of the reaction. acsgcipr.org An interesting aspect of SNAr is the leaving group trend; aryl fluorides can sometimes serve as the best leaving groups in this reaction, contrary to SN1/SN2 trends, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more susceptible to nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.comyoutube.com

Fluorination Methodologies in Related Benzonitrile Syntheses

The synthesis of various fluorinated benzonitrile derivatives often employs the methodologies described above. For instance, the synthesis of 3-fluoro-5-(pyridine-2-ylethynyl)benzonitrile (PEB), a ligand for PET imaging, highlights a practical application of these strategies. unl.edu Microwave-induced nucleophilic [¹⁸F]fluorination is a technique used for the rapid synthesis of radiolabeled aryl fluorides, where a leaving group on a benzonitrile derivative is displaced by [¹⁸F]fluoride. nih.gov Studies on meta-halo-benzonitrile derivatives have shown that the reactivity of the leaving group towards nucleophilic substitution follows the order F >> Br > Cl >>> I, which is characteristic of the SNAr mechanism. nih.gov

In industrial settings, processes for producing fluorinated aromatics may avoid solvents by using molten alkali metal acid fluoride compositions at high temperatures. google.com This method can be effective even on rings that are not strongly activated by electron-withdrawing groups. google.com The synthesis of 3-bromo-6-fluoro-2-methyl-benzonitrile has been achieved by treating 2-fluoro-6-methyl-benzonitrile with N-bromosuccinimide in trifluoromethanesulfonic acid, demonstrating a combination of halogenation techniques on a pre-fluorinated benzonitrile core.

Nitrile Group Introduction Techniques

The introduction of the nitrile (-CN) group is another key transformation in the synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile. Several robust methods are available for this purpose.

Cyanation Reactions (e.g., with TMSCN)

Cyanation reactions involving the displacement of a leaving group, typically a halide, with a cyanide source are common. While traditional reagents like KCN and NaCN are effective, they are highly toxic. Milder and alternative cyanide sources have been developed. For example, trimethylsilyl cyanide (TMSCN) can be used in palladium-catalyzed cyanations.

Conversion from Aldehyde or Oxime Precursors

The nitrile group can be readily synthesized from an aldehyde precursor. This is a two-step process where the aldehyde is first converted into an aldoxime, which is subsequently dehydrated to yield the nitrile.

The formation of the oxime is achieved by reacting the corresponding benzaldehyde with hydroxylamine hydrochloride, often in the presence of a base. wikipedia.org This reaction is typically straightforward and high-yielding.

The subsequent dehydration of the benzaldehyde oxime to the benzonitrile can be accomplished using a variety of dehydrating agents. google.com Common reagents include acetic anhydride, phosphorus pentoxide, or ferrous sulfate in DMF. google.comscribd.com This method is particularly useful as it avoids the use of highly toxic metal cyanides. scribd.com

| Precursor | Reagents | Product | Yield (%) | Reference |

| Benzaldehyde | Hydroxylamine HCl, Ferrous Sulfate, DMF | Benzonitrile | 90-95 | scribd.com |

| Substituted Benzaldehyde | 1. Hydroxylamine HCl2. Diphosphorus Pentoxide | Substituted Benzonitrile | High | google.com |

| Benzaldehyde Oxime | Thiobenzoyl chloride | Benzonitrile | 55-60 | rsc.org |

Metal-Catalyzed Cyanation (e.g., Pd-catalyzed)

Palladium-catalyzed cyanation has become one of the most popular and versatile methods for synthesizing aryl nitriles from aryl halides (Cl, Br, I) or triflates. researchgate.net This cross-coupling reaction offers mild conditions and high functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. A significant challenge in this chemistry is the potential for the cyanide anion to poison the palladium catalyst. nih.gov

To overcome this, various strategies have been developed, including the use of specific ligands, co-catalysts, and cyanide sources with low solubility or those that release cyanide slowly. Zinc cyanide (Zn(CN)₂) is a widely used reagent, but less toxic and more manageable sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been successfully employed. nih.govnih.gov Modern methods allow for the cyanation of a broad range of substrates, including sterically hindered and heteroaromatic halides, at low catalyst loadings and moderate temperatures. acs.orgmdpi.com

Table of Palladium-Catalyzed Cyanation Conditions

| Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| (Hetero)aryl Bromides/Chlorides | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst | Dioxane/Water | ≤ 100 | nih.gov |

| (Hetero)aryl Bromides/Triflates | Zn(CN)₂ | Palladacycle Precatalyst | THF/Water | Room Temp - 40 | acs.org |

Methyl Group Incorporation and Regiocontrol

The precise placement of the methyl group at the C2 position, ortho to the nitrile and meta to the fluorine, is a critical step in the synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile. Achieving this specific substitution pattern requires careful consideration of directing group effects and the choice of synthetic route.

One common strategy for the synthesis of ortho-methylbenzonitriles involves the use of directed ortho-metalation (DoM). In this approach, a directing group on the benzene (B151609) ring, often the nitrile itself or a precursor, directs the deprotonation and subsequent metalation of the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group. The fluorine atom at the C3 position would electronically influence the acidity of the ortho protons, potentially impacting the regioselectivity of the metalation.

Alternatively, starting from a pre-functionalized aromatic ring is a viable approach. For instance, a synthetic route could commence with a substituted toluene (B28343) derivative where the methyl group is already in place. Subsequent functionalization steps, such as nitration, halogenation, and cyanation, would then need to be carefully orchestrated to achieve the desired 2,3,6-substitution pattern. The directing effects of the existing methyl and other substituents would play a crucial role in governing the regiochemical outcome of these reactions. For example, the methyl group is an ortho-, para-director, which would need to be considered in the context of other directing groups on the ring to achieve the desired substitution.

General Metal-Catalyzed Cross-Coupling Reactions Relevant to the Benzonitrile Scaffold

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The assembly of the 6-ethynyl-3-fluoro-2-methylbenzonitrile scaffold can be envisioned through the application of several such reactions.

Palladium-Catalyzed Reactions (e.g., Suzuki, Heck, C-H activation)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule's benzonitrile core, a Suzuki coupling could be employed to link a suitably substituted arylboronic acid with a halogenated benzonitrile precursor, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. While not directly applicable for the introduction of the methyl or ethynyl group in this specific target, it is a fundamental tool for the funtionalization of benzonitrile scaffolds with alkenyl groups.

C-H Activation: Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic rings, avoiding the need for pre-functionalized starting materials. A palladium-catalyzed C-H activation approach could potentially be used to introduce one of the substituents on the benzonitrile ring, although achieving the desired regioselectivity in a polysubstituted system can be challenging.

A particularly relevant palladium-catalyzed reaction for the final step in the synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile is the Sonogashira coupling . This reaction couples a terminal alkyne with an aryl or vinyl halide. Therefore, a precursor such as 6-halo-3-fluoro-2-methylbenzonitrile could be reacted with a protected or terminal acetylene source in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce the ethynyl group at the C6 position. The reaction is highly efficient for the formation of C(sp)-C(sp2) bonds. A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes demonstrates the feasibility of this approach on a structurally similar heterocyclic system.

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, are valuable for the formation of carbon-heteroatom and carbon-carbon bonds.

Ullmann Condensation: This reaction is traditionally used for the synthesis of biaryl ethers, thioethers, and amines. While less common for C-C bond formation in this context, modern variations have expanded its scope.

Chan-Lam Coupling: The Chan-Lam coupling provides a method for the formation of aryl-heteroatom bonds by reacting an arylboronic acid with an amine or alcohol in the presence of a copper catalyst. This could be relevant for the synthesis of precursors to the target molecule.

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions.

Nickel-Catalyzed Cyanation: Nickel catalysts are effective for the cyanation of aryl halides and triflates, providing a direct route to benzonitriles. This could be a key step in the synthesis of the target molecule from a corresponding halogenated precursor. Various cyanide sources can be employed, including zinc cyanide and even acetonitrile (B52724) under specific conditions.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can also mediate Suzuki-type and other cross-coupling reactions, sometimes with different reactivity and selectivity profiles compared to palladium.

Functional Group Interconversions and Derivatizations on the Benzonitrile Scaffold

Functional group interconversions are essential for elaborating the benzonitrile scaffold and introducing the desired substituents in a controlled manner.

Oxidation Reactions (e.g., of related hydroxyl groups)

Oxidation reactions are crucial for manipulating the oxidation state of functional groups. For instance, if a synthetic strategy involves the introduction of a hydroxymethyl group, this could be subsequently oxidized to an aldehyde and then converted to the nitrile. More directly, the ammoxidation of a methyl group on the benzene ring is an industrial process for the synthesis of benzonitriles. This involves the reaction of a methylarene with ammonia and oxygen at high temperatures over a metal oxide catalyst. While a powerful method, achieving regioselectivity in a polysubstituted system would be a primary challenge.

Reduction Reactions (e.g., of nitrile group)

The nitrile group of 6-ethynyl-3-fluoro-2-methylbenzonitrile is a versatile functional group that can be reduced to yield either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide pathways to valuable derivatives for various applications in chemical synthesis.

Reduction to Primary Amines: The complete reduction of the nitrile to a primary amine, (6-ethynyl-3-fluoro-2-methylphenyl)methanamine, can be achieved using powerful hydride reagents or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent that effectively converts nitriles to primary amines. chemistrysteps.comlibretexts.orgyoutube.com The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous or acidic workup to hydrolyze the intermediate aluminum-amine complexes and liberate the final amine product. chemistrysteps.comyoutube.com

Catalytic Hydrogenation : This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include palladium, platinum, or nickel. libretexts.org The reaction requires elevated temperature and pressure, and conditions must be carefully selected to ensure chemoselectivity, as the ethynyl group is also susceptible to reduction under certain hydrogenation conditions.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, 6-ethynyl-3-fluoro-2-methylbenzaldehyde, requires a milder, more sterically hindered reducing agent to prevent over-reduction to the corresponding alcohol.

Diisobutylaluminium Hydride (DIBAL-H) : DIBAL-H is the reagent of choice for the partial reduction of nitriles to aldehydes. chemistrysteps.comorganic-synthesis.comchemistrysteps.com The reaction is typically conducted at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath), to stabilize the intermediate imine-aluminum complex. organic-synthesis.comchemistrysteps.com This intermediate is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.com The bulky nature of DIBAL-H prevents a second hydride addition to the intermediate, thus halting the reaction at the aldehyde stage. chemistrysteps.com

Table 1: Summary of Reduction Reactions for the Nitrile Group

| Desired Product | Reagent | Typical Conditions | Key Considerations |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (THF, Et₂O), followed by aqueous/acidic workup. | Highly reactive, non-selective. Reduces many other functional groups. |

| Primary Amine | Hydrogen (H₂) / Metal Catalyst | Catalysts: Pd, Pt, or Ni. Elevated temperature and pressure. | Potential for concurrent reduction of the ethynyl group. |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous non-protic solvent (Toluene, DCM) at low temperature (-78 °C), followed by aqueous workup. | Requires strict temperature control to prevent over-reduction to the alcohol. |

Substitution Reactions of Halogen Atoms

The substitution of the fluorine atom on the aromatic ring of 6-ethynyl-3-fluoro-2-methylbenzonitrile would proceed via a nucleophilic aromatic substitution (SNA r) mechanism. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring.

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. For an SNA r reaction to occur, the ring must be rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs) located at positions ortho or para to the leaving group (in this case, the fluorine atom). wikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

In the structure of 6-ethynyl-3-fluoro-2-methylbenzonitrile, the fluorine atom is at the C3 position. The primary electron-withdrawing groups are the nitrile (-CN) at C1 and the ethynyl (-C≡CH) at C6.

The nitrile group is meta to the fluorine atom.

The ethynyl group is para to the fluorine atom.

The methyl group at C2 is weakly electron-donating.

While the para-ethynyl group does provide some activation, it is significantly weaker than the nitro groups (-NO₂) that are typically required for facile SNA r reactions. wikipedia.org The nitrile group, being in the meta position, does not effectively stabilize the negative charge on the key resonance structures of the Meisenheimer complex. Consequently, the fluorine atom in this molecule is expected to be relatively unreactive towards nucleophilic displacement under standard SNA r conditions. Effecting this substitution would likely require harsh conditions (high temperatures and pressures) or the use of specialized transition-metal catalysis, which could compromise the stability of the other functional groups in the molecule.

Considerations for Synthetic Scalability and Purity

The large-scale synthesis of 6-ethynyl-3-fluoro-2-methylbenzonitrile, likely via a Sonogashira cross-coupling reaction, requires careful consideration of reaction parameters to maximize yield and ensure high purity of the final product. researchgate.net The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds but presents challenges related to catalyst activity, side reactions, and product purification when moving from laboratory to production scale. researchgate.nethes-so.chacs.org

Yield Optimization Strategies

Optimizing the yield of the Sonogashira coupling involves fine-tuning several interdependent variables. A Design of Experiments (DoE) approach can be valuable in systematically exploring the parameter space to identify optimal conditions. researchgate.net

Catalyst System (Palladium and Copper) : The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) salt (e.g., CuI) as a co-catalyst. hes-so.ch Optimizing the loading of both metals is critical for scalability. High catalyst loading increases costs and the burden of downstream purification, while insufficient loading can lead to slow or incomplete reactions.

Ligands : Phosphine ligands (like triphenylphosphine, PPh₃) are crucial for stabilizing the active Pd(0) species. The choice and concentration of the ligand can significantly impact catalyst stability and activity.

Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide intermediate.

Solvent : The choice of solvent (e.g., THF, DMF, toluene) affects the solubility of reactants and catalysts, which in turn influences reaction rates.

Temperature : Reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as the Glaser coupling (homocoupling) of the terminal alkyne, and can lead to the decomposition of the palladium catalyst. acs.org

Table 2: Key Parameters for Yield Optimization in Sonogashira Coupling

| Parameter | Role in Reaction | Optimization Goal |

|---|---|---|

| Palladium (Pd) Catalyst Loading | Primary catalyst for the cross-coupling cycle. | Minimize loading to reduce cost and simplify purification, without sacrificing reaction efficiency. |

| Copper (Cu) Co-catalyst | Facilitates alkyne activation via copper acetylide formation. hes-so.ch | Use catalytic amounts to promote the reaction while minimizing homocoupling side products. |

| Base (e.g., Amine) | Neutralizes acid byproduct; deprotonates alkyne. | Ensure complete reaction without causing catalyst degradation or side reactions. |

| Solvent | Solubilizes reactants and catalyst species. | Select a solvent that provides good solubility for all components and is suitable for the reaction temperature. |

| Temperature | Controls reaction rate and side reactions. | Find the lowest effective temperature to maximize product formation and minimize byproduct formation and catalyst decomposition. acs.org |

Purification Methodologies (e.g., Chromatography, Recrystallization)

Achieving high purity for 6-ethynyl-3-fluoro-2-methylbenzonitrile is essential, particularly for its use in further synthetic steps. A combination of chromatography and recrystallization is typically employed.

Chromatography : Flash column chromatography is a standard technique for the initial purification of the crude reaction mixture. teledynelabs.com This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (a solvent or solvent mixture). teledynelabs.com It is highly effective at removing residual metal catalysts (palladium and copper), unreacted starting materials, and byproducts such as the homocoupled diyne. The selection of an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is critical for achieving good separation.

Recrystallization : Recrystallization is a powerful technique for purifying solid compounds to a high degree. umass.edumnstate.edumt.com The process involves dissolving the partially purified solid in a minimum amount of a suitable hot solvent, in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. umass.edumnstate.edu As the solution cools slowly, the desired compound forms pure crystals, while impurities remain dissolved in the mother liquor. mt.com The pure crystals are then collected by filtration. This method is excellent for removing trace impurities that may co-elute with the product during chromatography.

Table 3: Comparison of Purification Methodologies

| Methodology | Principle of Separation | Primary Use / Stage | Advantages | Disadvantages |

|---|---|---|---|---|

| Flash Column Chromatography | Differential adsorption and polarity. teledynelabs.com | Primary purification of crude reaction mixture. | Effective for separating components with different polarities; removes catalysts and major byproducts. | Requires large solvent volumes; can be time-consuming for large scales. |

| Recrystallization | Difference in solubility at different temperatures. umass.edumnstate.edu | Final purification to obtain high-purity, crystalline solid. | Can yield very high purity; cost-effective and scalable. mt.com | Requires the compound to be a solid; some product loss is inevitable as it remains in the mother liquor. mnstate.edu |

Table of Compounds

Mechanistic Investigations of Chemical Transformations Involving 6 Ethynyl 3 Fluoro 2 Methylbenzonitrile

Elucidation of Elementary Steps in C-C Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. The unique substitution pattern of 6-ethynyl-3-fluoro-2-methylbenzonitrile makes it a versatile substrate for a variety of C-C bond-forming reactions, each proceeding through distinct elementary steps.

Radical Pathways in Aryl Functionalization

While ionic pathways are common in aromatic chemistry, radical mechanisms offer alternative routes for functionalization. In the context of 6-ethynyl-3-fluoro-2-methylbenzonitrile, radical pathways can be initiated through various means, including the use of radical initiators or photoredox catalysis. The aryl radical, once generated, can participate in addition reactions, particularly to unsaturated systems, or in hydrogen atom abstraction processes. The presence of the electron-withdrawing cyano and fluoro groups can influence the stability and reactivity of any radical intermediates formed on the aromatic ring.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism. chemistrysteps.com In this two-step process, a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgopenstax.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

For 6-ethynyl-3-fluoro-2-methylbenzonitrile, the fluorine atom can act as a leaving group. The reaction is facilitated by the presence of the strongly electron-withdrawing cyano group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The cyano group's position para to the fluorine atom is particularly effective for this stabilization.

Table 1: Representative Nucleophilic Aromatic Substitution of a Fluorobenzonitrile Derivative

| Nucleophile | Leaving Group | Product | Proposed Intermediate |

|---|---|---|---|

| Methoxide (CH₃O⁻) | Fluoride (F⁻) | 3-Methoxy-6-ethynyl-2-methylbenzonitrile | Meisenheimer Complex |

| Ammonia (NH₃) | Fluoride (F⁻) | 3-Amino-6-ethynyl-2-methylbenzonitrile | Meisenheimer Complex |

Cycloaddition Reaction Mechanisms

The ethynyl (B1212043) group of 6-ethynyl-3-fluoro-2-methylbenzonitrile serves as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems. nih.gov A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of the alkyne with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide. nih.govresearchgate.net

These reactions can proceed through either a concerted or a stepwise mechanism. nih.gov In a concerted mechanism, the two new sigma bonds are formed simultaneously. In a stepwise mechanism, a zwitterionic or diradical intermediate is formed first, which then cyclizes to the final product. nih.gov The electronic nature of the substituents on both the alkyne and the 1,3-dipole plays a crucial role in determining the reaction pathway and the regioselectivity of the addition. nih.gov The electron-withdrawing nature of the substituted benzonitrile (B105546) moiety can influence the electron density of the alkyne, thereby affecting its reactivity in these cycloadditions.

Catalytic Cycles in Metal-Mediated Processes (e.g., Palladium, Copper, Nickel)

Transition metal catalysis has revolutionized organic synthesis, and 6-ethynyl-3-fluoro-2-methylbenzonitrile is a suitable substrate for various metal-mediated cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving a series of elementary steps.

A prime example is the Sonogashira coupling, a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. In a typical catalytic cycle, the active Pd(0) species undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

Nickel and copper catalysts are also widely used for cross-coupling reactions. Nickel catalysts, in particular, are known for their ability to couple a broader range of electrophiles and are often more cost-effective than palladium. Copper-catalyzed reactions, such as the Glaser coupling, can be used for the homocoupling of the ethynyl group.

Table 2: Elementary Steps in a Generalized Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Metal Oxidation State Change |

|---|---|---|

| Oxidative Addition | The metal center inserts into the aryl-halide bond. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from another organometallic reagent is transferred to the palladium center. | Pd(II) → Pd(II) |

Influence of Substituents (Ethynyl, Fluoro, Methyl, Cyano) on Reaction Pathways and Regioselectivity

The substituents on the aromatic ring of 6-ethynyl-3-fluoro-2-methylbenzonitrile exert a profound influence on its reactivity and the regioselectivity of its reactions.

Ethynyl Group: This group is a key site for C-C bond formation through reactions like Sonogashira coupling and cycloadditions. Its linear geometry and sp-hybridized carbons are defining features of its reactivity.

Fluoro Group: As a halogen, fluorine is a potential leaving group in nucleophilic aromatic substitution. Its high electronegativity also exerts a strong inductive electron-withdrawing effect on the ring.

Methyl Group: This alkyl group is an electron-donating group through hyperconjugation and induction. It can influence the electron density of the aromatic ring and provide steric hindrance, which can affect regioselectivity.

Cyano Group: The nitrile group is a strong electron-withdrawing group through both induction and resonance. It activates the ring for nucleophilic aromatic substitution and influences the electronic properties of the ethynyl group.

The combined electronic effects of these substituents create a unique reactivity profile. For instance, in nucleophilic aromatic substitution, the activating effect of the cyano group and the deactivating (but leaving group) nature of the fluoro group are in a productive interplay. In electrophilic aromatic substitution (a less likely reaction pathway due to the deactivating groups), the directing effects of the substituents would compete.

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. For reactions involving 6-ethynyl-3-fluoro-2-methylbenzonitrile, kinetic studies could involve monitoring the disappearance of reactants or the appearance of products over time under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature).

For example, in a metal-catalyzed cross-coupling reaction, determining the reaction order with respect to each component can provide insights into the rate-determining step of the catalytic cycle. A first-order dependence on the concentration of the aryl halide and the catalyst, and a zero-order dependence on the alkyne, might suggest that oxidative addition is the rate-limiting step.

Table 3: Hypothetical Kinetic Data for a Reaction Involving a Benzonitrile Derivative

| Experiment | [Aryl Halide] (M) | [Alkyne] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

This hypothetical data would suggest that the reaction is first order in both the aryl halide and the catalyst, and zero order in the alkyne.

Computational Chemistry and Theoretical Studies of 6 Ethynyl 3 Fluoro 2 Methylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a means to investigate molecular structure, properties, and reactivity from first principles. For 6-ethynyl-3-fluoro-2-methylbenzonitrile, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometric and electronic characteristics.

DFT has become a popular approach due to its balance of computational cost and accuracy. researchgate.net By approximating the electron density of a molecule, DFT can effectively model its ground-state properties. Various functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to optimize the molecular geometry and calculate vibrational frequencies.

Ab initio methods, while computationally more demanding, offer a higher level of theory by solving the Schrödinger equation without empirical parameters. These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly important. For 6-ethynyl-3-fluoro-2-methylbenzonitrile, both DFT and ab initio approaches can provide a detailed understanding of its structural parameters, including bond lengths, bond angles, and dihedral angles.

A hypothetical data table of optimized geometric parameters for 6-ethynyl-3-fluoro-2-methylbenzonitrile, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-F | ~1.35 Å | |

| C-CH3 | ~1.51 Å | |

| C≡C-H | ~1.06 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-CN | ~119° | |

| C-C-F | ~118° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are presented for illustrative purposes.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its behavior in chemical reactions. For 6-ethynyl-3-fluoro-2-methylbenzonitrile, several analytical methods are employed to dissect its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For 6-ethynyl-3-fluoro-2-methylbenzonitrile, the electron-withdrawing nature of the nitrile and fluorine groups, combined with the electron-donating methyl group and the π-system of the ethynyl (B1212043) group, would create a complex distribution of electron density, influencing the energies and localizations of the HOMO and LUMO.

A hypothetical representation of the HOMO-LUMO analysis for 6-ethynyl-3-fluoro-2-methylbenzonitrile is provided below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Primarily localized on the ethynyl group and the aromatic ring. |

| LUMO | -1.5 | Primarily localized on the benzonitrile (B105546) moiety, with contributions from the aromatic ring. |

| HOMO-LUMO Gap | 5.7 | Indicates moderate chemical stability. |

Note: These are hypothetical energy values for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. faccts.de This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization. researchgate.net

A hypothetical table summarizing key NBO interactions for 6-ethynyl-3-fluoro-2-methylbenzonitrile is shown below.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| π(C1-C2) | π(C3-C4) | ~15 |

| LP(F) | σ(C-C adjacent) | ~2.5 |

| σ(C-H of CH3) | π*(aromatic ring) | ~1.8 |

Note: These are hypothetical values to illustrate the type of data obtained from NBO analysis.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. For 6-ethynyl-3-fluoro-2-methylbenzonitrile, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be used to assign the peaks observed in an experimental IR spectrum. Key vibrational modes for this molecule would include the C≡N stretch, the C≡C-H stretch, the C-F stretch, and various aromatic C-H and C-C vibrations.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the computed electronic structure.

A hypothetical table of predicted vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N stretch | ~2230 |

| C≡C-H stretch | ~3300 |

| C-F stretch | ~1250 |

| Aromatic C-H stretch | ~3050-3100 |

Note: These are typical frequency ranges for the respective functional groups.

Molecular Dynamics Simulations and Conformational Analysis

While 6-ethynyl-3-fluoro-2-methylbenzonitrile is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior and intermolecular interactions in condensed phases. MD simulations model the movement of atoms over time, offering a view of the molecule's conformational flexibility and its interactions with solvent molecules or other molecules in a material.

For this compound, MD simulations could be used to study its aggregation behavior, its solvation in different solvents, and its diffusion properties. Conformational analysis, although limited for such a rigid structure, can explore the rotational barrier of the methyl group and any subtle out-of-plane vibrations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For 6-ethynyl-3-fluoro-2-methylbenzonitrile, theoretical calculations can be used to explore various potential transformations.

By examining the distribution of the HOMO and LUMO, one can predict the likely sites for nucleophilic and electrophilic attack. For instance, the ethynyl group might be susceptible to addition reactions, while the aromatic ring could undergo electrophilic substitution. The calculated electrostatic potential map can also highlight regions of positive and negative charge, indicating sites prone to electrostatic interactions.

Furthermore, reaction pathways can be modeled to determine activation energies and transition state geometries. This allows for the prediction of the most favorable reaction products and the selectivity (regio- and stereoselectivity) of a given transformation. For example, the directing effects of the fluorine, methyl, and nitrile groups on electrophilic aromatic substitution could be computationally evaluated.

An article focusing solely on the chemical compound “6-Ethynyl-3-fluoro-2-methylbenzonitrile” cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific research focused on the computational chemistry and theoretical studies of this particular molecule, including molecular modeling of its ligand-receptor interactions.

The current body of scientific research does not appear to contain detailed findings or data tables concerning the binding principles of 6-Ethynyl-3-fluoro-2-methylbenzonitrile with any biological receptors. While studies exist for structurally similar compounds or derivatives containing methylbenzonitrile moieties, this information falls outside the strict scope of the requested article, which is to focus exclusively on "6-Ethynyl-3-fluoro-2-methylbenzonitrile".

Therefore, without specific data on its molecular modeling and ligand-receptor interactions, it is not possible to generate the requested scientifically accurate and detailed content for the specified outline. Further research and publication on this specific compound are needed before a comprehensive article can be written.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of 6-ethynyl-3-fluoro-2-methylbenzonitrile would be expected to show distinct signals corresponding to each unique proton. The aromatic region would likely display two doublets due to the two aromatic protons, with their coupling patterns influenced by the adjacent fluorine atom. The methyl group protons would appear as a singlet, and the acetylenic proton would also present as a singlet.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the two acetylenic carbons, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It would show a single resonance for the fluorine atom, and the coupling between the fluorine and nearby protons (³JHF) observed in the ¹H NMR spectrum would be mirrored in the ¹⁹F spectrum, confirming their proximity.

Expected NMR Data Summary:

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | 7.0 - 8.0 | Doublet, Doublet | JHH, JHF |

| ¹H (CH₃) | 2.0 - 2.5 | Singlet | N/A |

| ¹H (C≡CH) | 3.0 - 3.5 | Singlet | N/A |

| ¹³C (CN) | 115 - 125 | Singlet | N/A |

| ¹³C (Aromatic) | 110 - 165 | Singlets, Doublets | JCF |

| ¹³C (C≡C) | 70 - 90 | Singlets | N/A |

| ¹³C (CH₃) | 15 - 25 | Singlet | N/A |

| ¹⁹F | -100 to -120 | Multiplet | JHF |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the key functional groups. A sharp, intense band around 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The terminal alkyne (C≡C-H) would exhibit a sharp, weak stretching band around 3300 cm⁻¹ for the ≡C-H bond and a medium band around 2100-2140 cm⁻¹ for the C≡C stretch. Aromatic C-H stretching would appear above 3000 cm⁻¹, while the C-F stretch would be observed as a strong band in the 1000-1400 cm⁻¹ region.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile and alkyne C≡C stretching vibrations, being symmetrical, are expected to give strong signals in the Raman spectrum. This can be particularly useful for confirming these functional groups, as the C≡C stretch can sometimes be weak in the IR spectrum.

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| ≡C-H | Stretch | ~3300 | Sharp, Weak-Medium | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| C≡N | Stretch | 2220 - 2260 | Sharp, Strong | Strong |

| C≡C | Stretch | 2100 - 2140 | Weak-Medium | Strong |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-F | Stretch | 1000 - 1400 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is critical for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). For 6-ethynyl-3-fluoro-2-methylbenzonitrile (C₁₀H₆FN), HRMS would be used to determine its exact molecular weight, allowing for the unambiguous confirmation of its molecular formula. This technique helps to distinguish the target compound from isomers or other molecules with the same nominal mass.

Chromatographic Methods for Purity and Separation (HPLC, GC)

Chromatographic techniques are the standard for assessing the purity of a compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. The purity of the compound would be determined by integrating the peak area of the main component and any impurities, which would be detected by a UV detector, typically set at a wavelength where the aromatic system absorbs strongly.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent method for purity analysis. A capillary column with a suitable stationary phase would be used. The compound would be vaporized and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, providing high sensitivity and, in the case of GC-MS, structural information about any separated components.

X-ray Crystallography for Solid-State Structure Determination

If 6-ethynyl-3-fluoro-2-methylbenzonitrile can be obtained as a suitable single crystal, X-ray crystallography provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. This would definitively confirm the connectivity and stereochemistry of the molecule, leaving no ambiguity about its structure. However, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge.

Synthetic Derivatives and Analogues of 6 Ethynyl 3 Fluoro 2 Methylbenzonitrile

Design Principles for Derivatives

The design of derivatives based on the 6-ethynyl-3-fluoro-2-methylbenzonitrile core is primarily guided by principles of medicinal chemistry and materials science. The strategic placement of the fluoro, methyl, and ethynyl (B1212043) groups on the benzonitrile (B105546) ring offers a platform for tuning the molecule's electronic properties, lipophilicity, and metabolic stability.

In medicinal chemistry, the benzonitrile group itself is a common pharmacophore, and its derivatives are explored for a wide range of therapeutic applications. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methyl group can provide steric bulk and influence the molecule's conformation, while the ethynyl group serves as a versatile handle for further functionalization and can also act as a bioisostere for other chemical groups. nih.gov The design of derivatives often involves the exploration of structure-activity relationships (SAR) by systematically modifying each of these substituents to optimize biological activity.

In the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 2-methylbenzonitrile, such as 4-fluoro-2-methylbenzonitrile, are utilized as building blocks for advanced materials. nbinno.comossila.com The fluorine and methyl groups play a role in optimizing the electronic and thermal properties of the resulting materials, leading to enhanced efficiency and performance. nbinno.comossila.com The ethynyl group in 6-ethynyl-3-fluoro-2-methylbenzonitrile provides a reactive site for polymerization or for linking the core to other functional units, opening avenues for the creation of novel polymers and functional materials.

Structural Modifications at the Benzonitrile Core

Modifications to the benzonitrile core of 6-ethynyl-3-fluoro-2-methylbenzonitrile can be envisioned through various synthetic strategies to explore a wider chemical space and modulate its properties. These modifications could involve the introduction of additional substituents, alteration of the existing ones, or even replacement of the benzene (B151609) ring with other aromatic or heteroaromatic systems.

Furthermore, the nitrile group itself can be a precursor for other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. The development of axially chiral benzonitriles through catalytic methods also presents an interesting avenue for creating stereochemically defined derivatives. nih.gov

Derivatization of the Ethynyl Group

The ethynyl group is a highly versatile functional group that allows for a wide range of chemical transformations, making it a key site for the derivatization of 6-ethynyl-3-fluoro-2-methylbenzonitrile.

Click Chemistry and Other Cycloaddition Reactions

The terminal alkyne functionality of the ethynyl group makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.orgijpsjournal.com This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the ethynyl group with a wide variety of organic azides. organic-chemistry.orgnih.gov This modular approach enables the rapid synthesis of a library of derivatives with diverse functionalities, which is highly valuable in drug discovery and materials science. ijpsjournal.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can also be employed to selectively form 1,5-disubstituted 1,2,3-triazoles. nih.gov

Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions, such as [3+2] cycloadditions with other 1,3-dipoles, to generate a variety of five-membered heterocyclic rings.

Hydration and Hydroarylation Reactions

The triple bond of the ethynyl group can undergo hydration reactions to form a ketone. This transformation can be catalyzed by various transition metals and provides a route to derivatives with a carbonyl functionality.

Hydroarylation reactions, where an aryl group and a hydrogen atom are added across the triple bond, can also be employed to synthesize more complex derivatives. researchgate.net These reactions can be catalyzed by transition metals like palladium and allow for the introduction of additional aromatic or heteroaromatic moieties.

Transformations involving the Triple Bond (e.g., Semi-reduction)

The triple bond of the ethynyl group can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane. libretexts.org Semi-reduction to a cis-alkene is typically achieved using Lindlar's catalyst, while dissolving metal reductions, such as the Birch reduction, generally yield the trans-alkene. libretexts.orgwikipedia.org More modern catalytic systems, including those based on palladium, nickel, or copper, also offer high selectivity for the semi-reduction of internal alkynes. acs.orgresearchgate.netorganic-chemistry.org This ability to control the stereochemistry of the resulting double bond is crucial for fine-tuning the geometry and biological activity of the derivatives.

Alterations of the Fluorine and Methyl Substituents

While the derivatization of the ethynyl group is a primary strategy, alterations to the fluorine and methyl substituents on the benzonitrile ring can also be explored to further diversify the chemical space.

The fluorine atom, while generally stable, could potentially be replaced through nucleophilic aromatic substitution reactions under specific conditions, although this would likely require harsh reaction conditions. More commonly, synthetic strategies would involve starting from precursors with different halogen or other leaving groups at that position to introduce alternative functionalities. nih.govgoogle.com

The methyl group can be a site for functionalization through radical halogenation followed by nucleophilic substitution, allowing for the introduction of a variety of side chains. researchgate.net This approach provides another avenue for extending the molecular framework and introducing new chemical properties.

Impact of Structural Variations on Chemical Reactivity and Synthetic Accessibility

The chemical reactivity and the ease of synthesis of derivatives and analogues of 6-ethynyl-3-fluoro-2-methylbenzonitrile are significantly influenced by modifications to its core structure. These variations can be broadly categorized into alterations of the ethynyl group and substitutions on the aromatic ring.

The primary method for synthesizing 6-ethynyl-3-fluoro-2-methylbenzonitrile and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing derivatives of 6-ethynyl-3-fluoro-2-methylbenzonitrile, the key precursors are a substituted 2-bromo-3-fluorobenzonitrile and a suitable terminal alkyne.

The efficiency and yield of the Sonogashira coupling are sensitive to the steric and electronic properties of the coupling partners. A study on the closely related 6-bromo-3-fluoro-2-cyanopyridine provides valuable insights into the synthetic accessibility of these compounds. The reaction demonstrates high tolerance for a wide range of functional groups on the alkyne partner, leading to high yields of the desired products. soton.ac.uk

The versatility of the Sonogashira coupling allows for the introduction of diverse functionalities into the 6-position of the benzonitrile ring. This is crucial for creating a library of derivatives with varied chemical and physical properties. The reaction's robustness with both simple and functionalized alkynes highlights its utility in generating a wide array of analogues.

Table 1: Impact of Alkyne Structure on the Yield of Sonogashira Coupling with 6-Bromo-3-fluoro-2-cyanopyridine

| Alkyne Used (R-C≡CH) | R Group | Yield (%) |

| Phenylacetylene | Phenyl | 93 |

| 1-Pentyne | Propyl | 85 |

| 3,3-Dimethyl-1-butyne | tert-Butyl | 90 |

| 3-Butyn-1-ol | -(CH2)2OH | 90 |

| Propargylamine | -CH2NH2 | 88 |

| Data is based on the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines, which are structural analogues of 6-ethynyl-3-fluoro-2-methylbenzonitrile derivatives. soton.ac.uk |

The data in Table 1 clearly indicates that the Sonogashira coupling is a highly efficient method for creating a diverse range of derivatives. The reaction accommodates both unfunctionalized and functionalized alkynes, including those with sterically demanding groups like tert-butyl, with excellent yields. soton.ac.uk This high degree of tolerance for various functional groups on the alkyne partner significantly enhances the synthetic accessibility of a wide array of derivatives.

For alkynes that may be unstable or difficult to handle, a common strategy is to use a silyl-protected version, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) derivative. These protecting groups can be readily removed under mild conditions to reveal the terminal alkyne for further reactions. gelest.comresearchgate.net

The ethynyl group is a key site of reactivity in 6-ethynyl-3-fluoro-2-methylbenzonitrile and its derivatives. This triple bond can participate in a variety of chemical transformations, allowing for further functionalization of the molecule.

One of the most common reactions of the ethynyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the efficient formation of a triazole ring, which can be used to link the benzonitrile core to other molecules.

Furthermore, the terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile. This allows for the addition of various electrophiles to the terminal carbon of the ethynyl group, further expanding the range of accessible derivatives.

The reactivity of the ethynyl group can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring can increase the acidity of the terminal alkyne's proton, potentially facilitating its removal and subsequent reactions. nih.gov

In a demonstration of the ethynyl group's reactivity, 6-alkynyl-3-fluoro-2-cyanopyridines have been readily converted to the corresponding amidoximes by treatment with hydroxylamine. soton.ac.uk This reaction proceeds in high yield and is compatible with a variety of substituents on the alkyne, showcasing the utility of the ethynyl moiety as a handle for further molecular elaboration.

Strategic Applications of 6 Ethynyl 3 Fluoro 2 Methylbenzonitrile in Advanced Organic Synthesis and Material Development

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

The molecular architecture of 6-Ethynyl-3-fluoro-2-methylbenzonitrile makes it an intriguing substrate for the synthesis of complex organic structures. The terminal alkyne, or ethynyl (B1212043) group, is a highly versatile functional handle. It readily participates in a variety of coupling reactions, such as the Sonogashira, Glaser, and Click reactions, allowing for the facile introduction of this fragment into larger, more intricate molecular frameworks. The presence of the nitrile and fluoro groups can influence the reactivity and regioselectivity of these transformations.

Furthermore, the ethynyl group can be transformed into other valuable functional groups. For instance, it can undergo hydration to form a methyl ketone, be reduced to an ethyl group, or participate in cycloaddition reactions to construct various heterocyclic systems. This versatility allows chemists to strategically incorporate the 6-ethynyl-3-fluoro-2-methylphenyl moiety into a wide array of target molecules.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The ethynyl group of 6-Ethynyl-3-fluoro-2-methylbenzonitrile is an excellent candidate for participation in such reactions. For example, it can react with azides and another component in a variety of MCRs to rapidly generate highly substituted triazole-containing compounds.

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, could also leverage the unique functionality of this molecule. The strategic placement of the ethynyl, fluoro, and nitrile groups could enable the design of novel cascade sequences, leading to the rapid assembly of complex polycyclic and heterocyclic scaffolds from a relatively simple starting material.

Potential as a Precursor for Novel Functional Materials

The inherent electronic and structural features of 6-Ethynyl-3-fluoro-2-methylbenzonitrile suggest its utility as a precursor for the development of advanced functional materials with applications in electronics and polymer science.

Applications in Organic Electronic Materials (e.g., TADF Emitters, OLEDs)

The development of materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field. Thermally activated delayed fluorescence (TADF) emitters are a class of materials that can achieve high efficiencies in OLEDs. The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties. The benzonitrile (B105546) unit in 6-Ethynyl-3-fluoro-2-methylbenzonitrile can act as an electron-withdrawing group. By coupling this unit with suitable electron-donating groups via the ethynyl linker, it is conceivable to construct novel TADF emitters. The fluorine and methyl substituents would further allow for the fine-tuning of the electronic properties and molecular packing of the resulting materials, which are critical parameters for optimizing OLED performance.

Table 1: Potential Contributions of Functional Groups to OLED Material Properties

| Functional Group | Potential Role in OLED Materials |

|---|---|

| Ethynyl | Rigid linker, facilitates conjugation, enables coupling to other moieties |